2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
“2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid” is a compound that contains a naphthalene moiety and a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . In one approach, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a naphthalene moiety and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
The synthesis and characterization of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have been conducted. These compounds underwent in vitro anticancer evaluation against various cell lines. One particular compound demonstrated significant activity against a breast cancer cell line, highlighting the potential of naphthalen-1-yl derivatives in cancer treatment (Salahuddin et al., 2014).
Anti-Parkinson's Activity
Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives were synthesized and evaluated for their anti-Parkinson's activity. The compounds displayed potent free radical scavenging activity in vitro, and one derivative showed significant anti-Parkinson's activity in an in vivo model, suggesting their potential in Parkinson's disease therapy (S. Gomathy et al., 2012).
Antimicrobial Efficacy
Research into azetidinone and thiazolidinones derivatives, obtained from the condensation of aromatic aldehydes with 2-amino-4-(2-naphthalenyl) thiazole, has shown these compounds possess antimicrobial properties. This underscores their potential utility in developing new antimicrobial agents (K. H. Patel & A. Mehta, 2006).
DNA Damage Protection
A study on the synthesis of new 2-naphthyl ethers revealed their protective activities against DNA damage induced by the bleomycin-iron complex. One compound, in particular, showed a high degree of protection against DNA damage, suggesting a possible role in therapeutic interventions for conditions associated with oxidative DNA damage (B. F. Abdel-Wahab et al., 2009).
Antihyperglycemic Activity
The synthesis of 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives and their evaluation for antihyperglycemic activity have provided insights into their potential as treatments for diabetes. These compounds were tested in a two-phase study involving both normal rats and an alloxan-induced diabetes model, showing promising results in lowering blood glucose levels (M. Imran et al., 2009).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 2-[2-(naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid, have diverse biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that can activate or inhibit biochemical pathways .
Biochemical Pathways
It is known that thiazole derivatives can have a broad impact on various biochemical pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, which suggests that they can have a wide range of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Properties
IUPAC Name |
2-(2-naphthalen-1-yl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)8-11-9-19-15(16-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,9H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBIDCYDHPYFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CS3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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